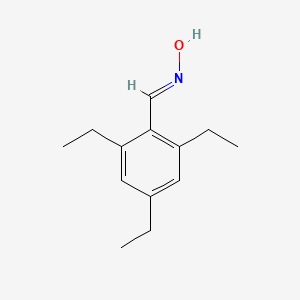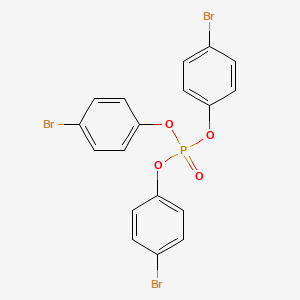
tris(4-bromophenyl) phosphate
Overview
Description
Tris(4-bromophenyl)phosphane is an organic compound with the molecular formula C18H12Br3P . It has a molecular weight of 498.98 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of tris(4-bromophenyl)phosphane or similar compounds often involves various synthetic approaches. For instance, one approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . Another approach uses Pd-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of tris(4-bromophenyl)phosphane is characterized by three bromophenyl groups attached to a central phosphorus atom . The InChI code for this compound is 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Chemical Reactions Analysis
Tris(4-bromophenyl)phosphane can participate in various chemical reactions. For example, it can act as a ligand in transition metal catalysis . It can also participate in photoredox catalysis, where it can become a superoxidant in its photoexcited state .Physical And Chemical Properties Analysis
Tris(4-bromophenyl)phosphane is a solid substance under normal conditions . It has a molecular weight of 498.98 . The compound is characterized by its InChI code: 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Scientific Research Applications
Fire-Retardant Applications
- Tris(4-bromophenyl) phosphate is primarily used as a flame retardant in various consumer products. It has been found to enhance the fire resistance of materials, making them safer for use in environments where fire risk is a concern (Ospina et al., 2018).
Applications in Batteries
- A derivative of this compound, specifically tri-(4-methoxythphenyl) phosphate,has been investigated for its potential use in lithium-ion batteries. It serves as a safety electrolyte additive that can enhance the thermal stability of batteries and provide overcharge protection. This compound can lower the flammability of the electrolyte and form a conducting polymer to prevent voltage runaway during overcharging, offering a dual function of fire retardancy and battery safety (Feng, Cao, Ai, & Yang, 2008).
Environmental Impacts and Toxicology
- Research has also focused on the environmental occurrence and toxicological impacts of various organophosphorus flame retardants, including compounds similar to this compound. Studies highlight their detection in various environments and the potential risks associated with their widespread use (Cristale et al., 2013).
Detection and Analysis Methods
- Advances have been made in the analytical methods to detect and quantify organophosphorus compounds like this compound in various matrices. These methods are crucial for environmental monitoring and assessing human exposure to these chemicals (Collins et al., 2018).
Potential in Electronic Devices
- There is research into the use of similar organophosphorus compounds in electronic devices. For example, studies have investigated their application in improving the performance and safety of electronic equipment through their role as flame retardants or plasticizers (Kemsley, 2018).
Mechanism of Action
The mechanism of action of tris(4-bromophenyl)phosphane in chemical reactions often involves single electron transfer processes. In photoredox catalysis, for example, the compound can become a superoxidant in its photoexcited state, enabling it to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
properties
IUPAC Name |
tris(4-bromophenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWLYUVQNRXNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Br)OC3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



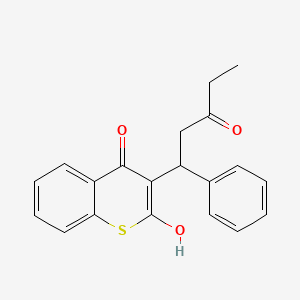
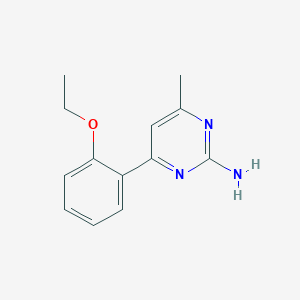
![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![butyl ({2-oxo-6-[(phenylsulfonyl)amino]-2H-chromen-4-yl}oxy)acetate](/img/structure/B3819555.png)
![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)
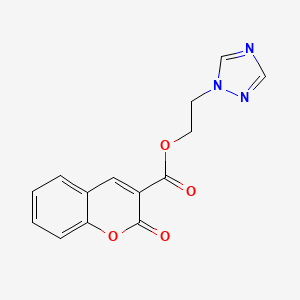
methyl]phosphonate](/img/structure/B3819564.png)

![diisopropyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B3819578.png)




